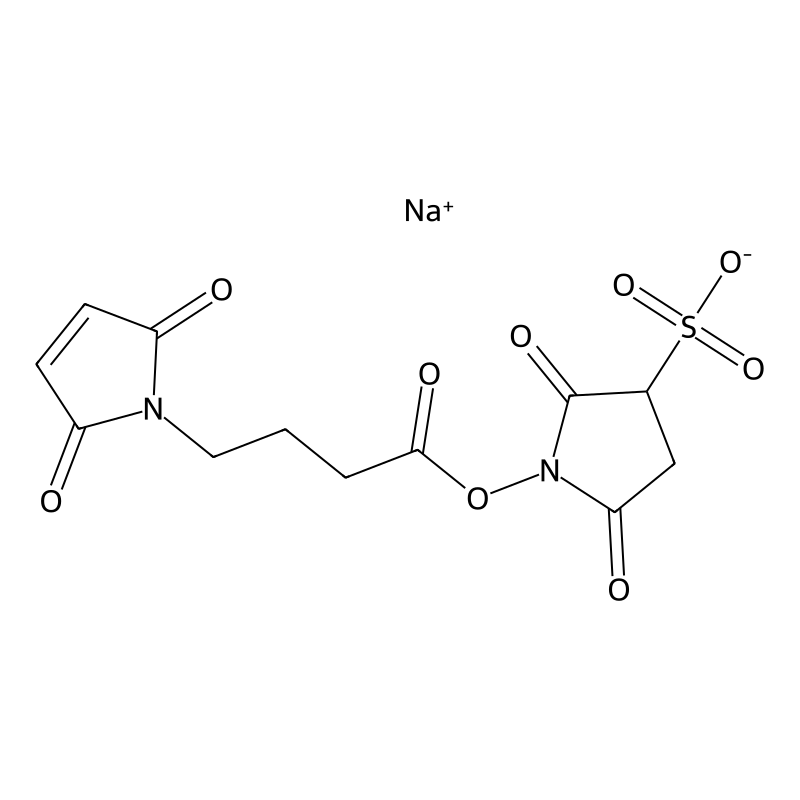

Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Properties:

- Water solubility: Highly soluble in water, making it suitable for aqueous reactions. Source: Sigma-Aldrich product page:

- NHS ester group: Reacts readily with primary amines, forming stable amide bonds. This property allows for the conjugation of Sulfo-NHS-GMBS to amine-containing molecules like proteins and antibodies. Source: Thermo Fisher Scientific product information)

- Maleimide group: Reacts with sulfhydryl groups (thiols) under specific conditions, forming covalent bonds. This property allows for the cross-linking of thiol-containing molecules like proteins and peptides. Source: Abcam product information

Applications:

- Protein-protein cross-linking: Sulfo-NHS-GMBS is commonly used to cross-link proteins, either homo-bifunctionally (linking two identical protein molecules) or hetero-bifunctionally (linking different protein molecules). This technique helps study protein-protein interactions, protein oligomerization, and protein complexes. [Source: Journal of visualized experiments: "Studying Protein Interactions Using Chemical Cross-linking" by [Wong et al., 2013]]()

- Antibody-drug conjugation (ADC): Sulfo-NHS-GMBS can be used to attach drugs or other molecules to antibodies. This approach is being explored in the development of antibody-based cancer therapies. [Source: National Cancer Institute: "Antibody-drug conjugates (ADCs)" by [National Cancer Institute]]()

Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt is a water-soluble, heterobifunctional crosslinking reagent widely used in bioconjugation and protein labeling applications. Its empirical formula is C₁₂H₁₁N₂NaO₉S, and it has a molecular weight of 382.28 g/mol. The compound features a succinimidyl group that can react with amines, and a maleimide group that is reactive towards thiol groups, making it particularly useful for conjugating proteins or other biomolecules containing these functional groups .

Sulfo-GMBS acts as a bridge between molecules. The NHS ester group reacts with primary amines on one target molecule, while the maleimide group specifically reacts with thiol groups on another target molecule, covalently linking them []. This targeted conjugation allows researchers to create specific biomolecular assemblies for various applications.

Sulfo-GMBS may cause irritation to the skin, eyes, and respiratory system. It is recommended to wear appropriate personal protective equipment (PPE) when handling the compound [].

Data Availability

Specific data on toxicity and other safety hazards might not be readily available due to the nature of research chemicals. However, safety data sheets (SDS) from suppliers typically provide general information on handling and disposal procedures [].

- Amine Reaction: The succinimidyl ester reacts with primary amines to form stable amide bonds. This reaction is crucial for attaching the compound to various biomolecules such as proteins and peptides.

- Thiol Reaction: The maleimide group reacts specifically with thiol groups (-SH) to form thioether linkages. This reaction is selective and occurs under mild conditions, preserving the integrity of sensitive biomolecules .

These reactions enable the formation of stable conjugates that are essential for various biochemical applications.

Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt exhibits significant biological activity due to its ability to facilitate the conjugation of proteins and other biomolecules. This property is particularly valuable in:

- Antibody Labeling: It allows for the attachment of fluorescent dyes or enzymes to antibodies, enhancing their utility in immunoassays and imaging techniques.

- Therapeutic

The synthesis of sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt typically involves the following steps:

- Formation of Maleimide Derivative: A maleimide moiety is synthesized through the reaction of maleic anhydride with an appropriate amine.

- Succinimidyl Ester Formation: The maleimide derivative is then reacted with succinic anhydride to introduce the succinimidyl group.

- Sodium Salt Formation: Finally, the compound is converted into its sodium salt form for enhanced solubility in aqueous solutions .

This multi-step synthesis allows for the production of high-purity sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt suitable for laboratory use.

Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt has diverse applications in:

- Bioconjugation: Used extensively for linking proteins, peptides, and nucleotides in various research applications.

- Diagnostic Assays: Employed in enzyme-linked immunosorbent assays (ELISA) and other immunoassays for detecting specific antigens.

- Drug Development: Facilitates the design of targeted therapies through the creation of antibody-drug conjugates .

These applications highlight its importance in both basic research and clinical settings.

Interaction studies involving sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt focus on its reactivity with different biomolecules. Key findings include:

- Selectivity for Thiols: The maleimide group shows high selectivity towards thiol-containing molecules, which is critical for minimizing off-target reactions during bioconjugation.

- Stability of Conjugates: Studies demonstrate that the conjugates formed are stable under physiological conditions, making them suitable for in vivo applications .

These interactions underscore the compound's utility in creating reliable bioconjugates.

Several compounds share structural characteristics with sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt, including:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| N-succinimidyl 4-maleimidobutyrate | Succinimidyl, Maleimide | Lacks sulfonate group; less soluble in water |

| Sulfo-N-succinimidyl 3-maleimidopropionate | Succinimidyl, Maleimide | Shorter linker; different reactivity profile |

| Sulfo-N-succinimidyl 4-(p-maleimidophenyl)butyrate | Succinimidyl, Maleimide | Contains phenyl group; altered steric properties |

Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt is unique due to its water-solubility and specific reactivity towards both amines and thiols, making it particularly versatile for bioconjugation applications compared to its analogs .

Molecular composition and structural characteristics

Empirical formula and molecular weight (C12H11N2NaO9S, 382.28)

Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt is characterized by the empirical formula C12H11N2NaO9S with a molecular weight of 382.28 grams per mole [1] [4] [5]. The compound is registered under Chemical Abstracts Service number 185332-92-7 and carries the MDL number MFCD17215919 [1] [4] [6]. The molecular structure contains twelve carbon atoms, eleven hydrogen atoms, two nitrogen atoms, one sodium atom, nine oxygen atoms, and one sulfur atom, reflecting its complex heterobifunctional architecture [1] [4] [5].

The structural notation can be expressed through the SMILES string O=C(N1CCCC(ON2C(CC(S(=O)(O[Na])=O)C2=O)=O)=O)C=CC1=O, which provides a linear representation of the molecular connectivity [1] [6]. The compound's InChI key is ULARYIUTHAWJMU-UHFFFAOYSA-M, serving as a unique chemical identifier [1] [6]. At standard conditions of 20 degrees Celsius, the compound exists as a solid in the form of white to light yellow powder or crystalline material [18] [23].

Structural components and functional groups

The molecular architecture of Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt incorporates two distinct reactive functional groups positioned at opposite ends of a linear spacer arm [7] [11]. The compound features an N-hydroxysuccinimide ester group, specifically a sulfo-N-hydroxysuccinimide ester, which serves as the amine-reactive component [10] [11] [19]. This sulfonated variant of the traditional N-hydroxysuccinimide ester enhances the water solubility characteristics compared to non-sulfonated analogs [13] [15].

The second functional group is a maleimide moiety, which constitutes the thiol-reactive component of the crosslinker [10] [11] [19]. The maleimide group is connected to the N-hydroxysuccinimide ester through a four-carbon butyrate spacer chain, providing a total spacer arm length of approximately 7.3 Angstroms [7] [15]. The presence of the sodium sulfonate group on the succinimide ring system contributes to the compound's enhanced aqueous solubility profile while maintaining the reactivity of both functional groups [13] [15].

The heterobifunctional nature of this crosslinker enables selective conjugation reactions, where the N-hydroxysuccinimide ester group readily reacts with primary amines to form stable amide bonds, while the maleimide group specifically targets sulfhydryl groups to form thioether linkages [10] [11] [19]. The cyclohexane-free linear spacer structure distinguishes this compound from related crosslinkers and influences both its reactivity profile and hydrolytic stability characteristics [10] [12].

Isomeric considerations

The structural framework of Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt presents limited isomeric complexity due to its linear architecture and absence of chiral centers [1] [6]. The compound exists primarily as a single structural isomer, with the maleimide and sulfo-N-hydroxysuccinimide ester functional groups connected through a straight-chain butyrate linker [1] [6] [7]. The maleimide ring system exhibits characteristic planar geometry with fixed double bond positions, eliminating the possibility of geometric isomerism within this moiety [10] [12].

The succinimide ring component maintains a fixed cyclic structure with the sulfonate substituent positioned at a specific carbon center, providing structural rigidity and preventing conformational isomerism [1] [6]. The absence of asymmetric carbon centers in the molecular framework eliminates optical isomerism considerations, resulting in a single enantiomeric form [1] [6]. The linear butyrate spacer chain adopts extended conformations in solution, though rotational freedom around single bonds allows for multiple conformational states that do not constitute distinct isomeric forms [10] [11].

Physicochemical properties

Solubility profile in aqueous and organic systems

The solubility characteristics of Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt demonstrate significant enhancement in aqueous systems compared to its non-sulfonated analogs [13] [15]. The compound exhibits solubility in water and aqueous buffer systems up to approximately 10 millimolar concentrations, though this solubility decreases proportionally with increasing salt concentration in the solution [13] [15]. The presence of the sodium sulfonate group on the succinimide ring system serves as the primary contributor to this enhanced aqueous solubility profile [13] [15].

In organic solvent systems, the compound maintains compatibility with dimethyl sulfoxide and dimethylformamide, enabling dissolution for subsequent dilution into aqueous reaction buffers [3] [13] [14]. The organic solvent concentration should typically remain below 10 percent in the final reaction mixture to maintain protein compatibility and prevent precipitation of biological reactants [13] [14]. The water-soluble nature of this compound represents a significant advantage over non-sulfonated variants, which require initial dissolution in organic solvents before aqueous dilution [13] [14].

| Solvent System | Solubility Concentration | Notes |

|---|---|---|

| Water | ~10 mM | Decreases with salt concentration [13] [15] |

| Phosphate buffered saline | Soluble | Compatible with biological buffers [13] |

| Dimethyl sulfoxide | Soluble | Organic solvent compatibility [3] [13] |

| Dimethylformamide | Soluble | Alternative organic solvent [13] [14] |

| Aqueous buffers with <10% organic | Soluble | Optimal for bioconjugation reactions [13] [14] |

Stability under varying temperature and pH conditions

The stability profile of Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt exhibits significant dependence on both temperature and pH conditions, with distinct stability characteristics for each reactive functional group [19] [21]. The N-hydroxysuccinimide ester component demonstrates susceptibility to hydrolytic degradation, with reaction rates increasing proportionally with pH elevation [10] [19] [21]. Optimal stability for the N-hydroxysuccinimide ester group occurs within the pH range of 7.0 to 7.5, where hydrolytic degradation rates remain minimized while maintaining adequate reactivity toward primary amines [10] [19].

The maleimide functional group exhibits superior stability compared to the N-hydroxysuccinimide ester component but undergoes gradual hydrolysis at pH values exceeding 7.5 [10] [19]. At elevated pH conditions above 7.5, the maleimide group progressively loses its reaction specificity for sulfhydryl groups due to ring-opening hydrolysis reactions [10] [19]. Temperature considerations require storage at minus 20 degrees Celsius under desiccated conditions to prevent moisture-induced degradation [1] [4] [6] [18] [19].

The compound exhibits sensitivity to light exposure and requires storage under inert atmospheric conditions to maintain chemical integrity [18] [38]. Moisture sensitivity necessitates equilibration to room temperature before container opening to prevent condensation-induced degradation [19]. The combination of temperature control, pH optimization between 7.2 and 7.5, and moisture exclusion provides optimal conditions for maintaining both functional group reactivity and overall compound stability [19].

| Parameter | Optimal Range | Stability Notes |

|---|---|---|

| pH for NHS ester stability | 7.0-7.5 | Higher pH increases hydrolysis rate [10] [19] |

| pH for maleimide stability | 6.5-7.5 | Above 7.5 causes ring opening [10] [19] |

| Storage temperature | -20°C | Frozen storage required [1] [4] [18] |

| Atmospheric conditions | Inert gas | Light and moisture sensitive [18] [38] |

| Reaction pH range | 7.2-7.5 | Compromise for dual functionality [19] |

Spectroscopic and analytical characteristics

The spectroscopic properties of Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt reflect the electronic transitions characteristic of both the maleimide and N-hydroxysuccinimide ester chromophoric systems [22] [30] [34]. The compound exhibits ultraviolet absorption properties suitable for analytical monitoring during bioconjugation reactions, with characteristic absorption bands corresponding to the pi-pi* transitions of the conjugated maleimide ring system [30] [34]. The N-hydroxysuccinimide ester component contributes additional absorption features in the ultraviolet region, enabling spectrophotometric detection and quantification [30] [34].

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization, with proton NMR spectra revealing distinct chemical shift patterns for the maleimide protons, butyrate spacer protons, and succinimide ring protons [22] [23]. The compound's purity assessment typically employs high-performance liquid chromatography coupled with mass spectrometry detection, achieving purity levels exceeding 90 percent for commercial preparations [1] [4] [5] [18]. Quantitative nuclear magnetic resonance spectroscopy serves as an alternative analytical method for purity determination, with some preparations achieving greater than 95 percent purity [18] [38].

Mass spectrometric analysis confirms the molecular weight of 382.28 grams per mole and provides fragmentation patterns characteristic of the heterobifunctional crosslinker structure [1] [4] [5]. The analytical characterization protocols typically include storage stability assessments, functional group reactivity testing, and contamination analysis to ensure consistent performance in bioconjugation applications [18] [23] [38]. Infrared spectroscopy reveals characteristic absorption bands for the carbonyl functionalities present in both the maleimide and N-hydroxysuccinimide ester groups, providing additional structural confirmation [23] [33].

| Analytical Method | Key Parameters | Typical Results |

|---|---|---|

| HPLC-MS | Purity assessment | ≥90% purity [1] [4] [5] |

| Quantitative NMR | Structural purity | ≥95% purity [18] [38] |

| UV-Vis spectroscopy | Absorption monitoring | Pi-pi* transitions [30] [34] |

| Proton NMR | Structural confirmation | Characteristic chemical shifts [22] [23] |

| Mass spectrometry | Molecular weight | 382.28 g/mol confirmed [1] [4] [5] |

| Infrared spectroscopy | Functional group identification | Carbonyl absorption bands [23] [33] |

Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt represents a heterobifunctional crosslinking reagent with molecular formula C₁₂H₁₁N₂NaO₉S and molecular weight 382.28 g/mol [1] [2] [3]. This compound contains two distinct reactive moieties connected by a butyrate spacer arm: an N-hydroxysulfosuccinimide ester group for primary amine targeting and a maleimide group for sulfhydryl-specific conjugation [5]. The chemical architecture enables sequential or simultaneous bioconjugation reactions under physiological conditions.

NHS-ester reactivity mechanisms

The N-hydroxysulfosuccinimide ester functionality serves as the primary amine-reactive component of the compound, facilitating amide bond formation through nucleophilic acyl substitution [6] [7]. The reaction mechanism involves nucleophilic attack by the deprotonated primary amine on the carbonyl carbon of the NHS ester, resulting in tetrahedral intermediate formation followed by elimination of N-hydroxysulfosuccinimide to yield a stable amide linkage [6] [8].

Primary amine targeting specificity

NHS esters demonstrate exceptional selectivity for primary amines, particularly the epsilon-amino groups of lysine residues and the alpha-amino groups at protein N-termini [9] [10] [7]. The specificity arises from the nucleophilic nature of primary amines and their accessibility on protein surfaces [8]. Research indicates that under optimal conditions, NHS esters react predominantly with lysine epsilon-amino groups and N-terminal alpha-amino groups, with minimal side reactions occurring with other nucleophilic residues [9] [11].

Table 1: NHS-ester Reaction Kinetics and pH Dependence

| pH | NHS ester half-life (hours) | Reaction efficiency | Hydrolysis rate |

|---|---|---|---|

| 7.0 | 4.5 | Moderate | Low |

| 8.0 | 1.0 | Good | Moderate |

| 8.6 | 0.17 | High | High |

| 9.0 | <0.15 | High | Very High |

Although NHS esters are described as amine-specific, systematic studies have revealed that serine, threonine, and tyrosine residues can participate in reactions under certain conditions [9] [11]. However, these side reactions typically occur only when primary amines are extensively modified or when neighboring amino acids create favorable microenvironments for nucleophilic attack [9]. The specificity remains highly dependent on pH and local protein environment, with lysine residues consistently serving as the predominant reaction sites [11].

pH-dependent reaction kinetics (optimal pH 7-9)

The reactivity of NHS esters exhibits strong pH dependence, with optimal reaction conditions occurring between pH 7 and 9 [6] [12] [13]. At physiological pH values, the primary amino groups exist in equilibrium between protonated and deprotonated forms, with only the deprotonated species capable of nucleophilic attack [14] [12]. The reaction kinetics demonstrate that at pH 8.0-9.0, amino groups achieve sufficient deprotonation to enable rapid coupling reactions [6] [12].

Kinetic studies reveal that NHS ester coupling rates increase substantially with rising pH due to enhanced amine deprotonation [14] [15]. At pH 7.4, reactions advance gradually and reach steady state within approximately 2 hours, whereas at pH 9.0, reactions proceed rapidly and achieve completion within 10 minutes [15]. The optimal pH range of 8.3-8.5 represents a compromise between maximizing amine reactivity and minimizing competing hydrolysis reactions [12] [16].

Temperature effects compound the pH dependency, with elevated temperatures accelerating both desired conjugation and unwanted hydrolysis pathways [17] [15]. Research demonstrates that maintaining reaction temperatures at or below room temperature while operating within the optimal pH range provides the best balance of reaction efficiency and product stability [15] [12].

Competing hydrolysis reactions

NHS esters undergo rapid hydrolysis in aqueous environments, representing the primary competing reaction that limits conjugation efficiency [6] [18] [13]. The hydrolysis rate increases exponentially with pH, creating a narrow operational window for effective bioconjugation [14] [19]. At pH 7.0, NHS esters exhibit half-lives of 4-5 hours, which decreases dramatically to approximately 10 minutes at pH 8.6 [18] [13] [20].

The hydrolysis mechanism involves nucleophilic attack by hydroxide ions on the ester carbonyl, leading to NHS release and carboxylic acid formation [19] [21]. This competing reaction reduces the effective concentration of active ester groups available for amine conjugation, particularly problematic in dilute protein solutions or extended reaction times [6] [8]. Buffer composition significantly influences hydrolysis rates, with organic non-nucleophilic buffers such as MES or BisTris extending NHS ester half-lives compared to inorganic phosphate buffers [19].

Research findings indicate that hydrolysis half-life of PEG-NHS exceeds 120 minutes at pH 7.4 but decreases to below 9 minutes at pH 9.0 [15]. The pH value emerges as the most critical factor in optimizing conjugation conditions while minimizing hydrolytic degradation [15] [19]. Strategic reaction design involves performing initial activation in slightly acidic conditions (pH 5-6) followed by rapid pH adjustment to 7.2-7.5 immediately before amine conjugation [13] [20].

Maleimide group chemistry

The maleimide functional group provides sulfhydryl-specific reactivity through Michael addition chemistry, forming stable thioether linkages with cysteine residues [22] [23] [24]. This electrophilic moiety demonstrates exceptional selectivity for thiol groups over other nucleophilic amino acid side chains, particularly under slightly acidic to neutral pH conditions [25] [26].

Sulfhydryl-specific conjugation mechanisms

Maleimide-thiol conjugation proceeds through a Michael addition mechanism, wherein the nucleophilic thiolate anion attacks the electron-deficient carbon-carbon double bond of the maleimide ring [22] [24] [25]. The reaction generates a succinimidyl thioether linkage with the thiol group covalently attached to the maleimide carbon [23] [24]. This mechanism operates efficiently under physiological conditions without requiring external catalysts or cofactors [27] [28].

Table 2: Maleimide Reaction pH Optimization

| pH range | Thiol selectivity | Reaction rate vs amine | Stability |

|---|---|---|---|

| 6.5-7.5 | Optimal | 1000x faster | High |

| 7.0-8.0 | Good | 500x faster | Good |

| 8.0-9.0 | Reduced | 100x faster | Moderate |

| >9.0 | Poor | 50x faster | Poor |

The selectivity of maleimides for thiols stems from the exceptional nucleophilicity of sulfhydryl groups compared to other amino acid side chains [23] [24]. Thiols demonstrate approximately 1000-fold greater reactivity than primary amines at neutral pH, ensuring preferential conjugation to cysteine residues [23] [25]. The Michael addition occurs rapidly and proceeds to completion with minimal side reactions when performed within the optimal pH range [27] [29].

Cysteine accessibility plays a crucial role in conjugation efficiency, as disulfide-bonded cysteines remain unreactive toward maleimides [27] [28]. Reduction of disulfide bonds using agents such as tris(2-carboxyethyl)phosphine or dithiothreitol is frequently required to liberate free thiols for maleimide conjugation [28] [24]. The reaction typically achieves conjugation efficiencies of 84±4% for peptides and 58±12% for proteins under optimized conditions [27] [29].

pH influence on reaction efficiency (optimal pH 6.5-7.5)

Maleimide-thiol conjugation demonstrates optimal performance within the pH range of 6.5-7.5, where thiol selectivity reaches maximum levels while maintaining rapid reaction kinetics [23] [25] [26]. This pH range ensures that cysteine thiols exist predominantly in their reactive thiolate form while minimizing competing reactions with other nucleophilic groups [25] [30].

At pH values below 6.5, thiol groups become increasingly protonated, reducing their nucleophilicity and slowing conjugation rates [26] [30]. Conversely, pH values above 7.5 begin to favor reactions with amino groups and other nucleophiles, compromising the selectivity that makes maleimide chemistry valuable for site-specific modifications [25] [26]. The optimal pH window of 6.5-7.5 represents the intersection of maximum thiol reactivity and minimal side reactions [23] [25].

Experimental studies demonstrate that maleimide-peptide conjugation achieves optimal efficiency at pH 7.0 using HEPES buffer, while protein conjugation performs best at pH 7.4 in phosphate-buffered saline [27] [29]. The reaction kinetics show substantial pH sensitivity, with efficiency dropping significantly outside the optimal range [25] [30]. Buffer selection influences both reaction rate and selectivity, with physiological buffers generally providing superior performance compared to alkaline conditions [27] [28].

Stability of resultant thioether bonds

The thioether bonds formed through maleimide-thiol conjugation exhibit variable stability depending on the specific chemical environment and structural context [26] [31] [32]. Standard succinimidyl thioether linkages demonstrate moderate stability under physiological conditions but remain susceptible to retro-Michael reactions and thiol exchange processes [31] [32] [33].

Table 3: Thioether Bond Stability Comparison

| Bond type | Stability at pH 7 | GSH resistance | Half-life (days) |

|---|---|---|---|

| Standard thioether | Moderate | Low | 1-3 |

| Thiazine structure | High | 20x higher | 7-14 |

| Hydrolyzed succinimide | Very High | Very High | >30 |

The primary stability concern involves retro-Michael reactions that can release the maleimide group, enabling subsequent reaction with other thiol-containing species such as glutathione [31] [32] [34]. This process leads to payload loss in drug conjugate applications and reduced targeting efficiency in bioconjugation systems [35] [33]. The stability issues become particularly pronounced in the presence of competing thiols or under conditions that favor thiol exchange [32] [34].

Recent advances have identified strategies to enhance thioether bond stability through chemical modifications and structural rearrangements [26] [31] [32]. Formation of thiazine structures through transcyclization reactions provides significantly improved stability, with over 20-fold greater resistance to glutathione-mediated thiol exchange compared to standard thioether linkages [31] [32]. Hydrolysis of the succinimide ring to form open thioether structures also enhances stability while maintaining the covalent linkage [33] [31].

Spacer arm characteristics

The butyrate spacer arm of Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt provides a 7.3 Å molecular bridge between the NHS ester and maleimide reactive groups [36] [37]. This intermediate length represents a careful balance between providing sufficient molecular flexibility for bioconjugation while maintaining structural integrity and minimizing non-specific interactions [38] [39].

Length considerations (7.3 Å)

The 7.3 Å spacer arm length of the butyrate chain positions the compound in an optimal range for bioconjugation applications [36] [40] [37]. This length provides sufficient molecular extension to prevent steric hindrance between conjugated biomolecules while avoiding excessive flexibility that could compromise conjugate stability [38] [41]. Comparative studies indicate that spacer arms shorter than 5 Å often suffer from steric constraints, while arms longer than 15 Å may introduce unwanted flexibility and reduced binding affinity [38] [39].

Table 4: Spacer Arm Characteristics

| Property | Sulfo-GMBS | Short linker (<5 Å) | Long linker (>15 Å) |

|---|---|---|---|

| Length (Å) | 7.3 | <5 | >15 |

| Hydrophilicity | High | Variable | Variable |

| Flexibility | Moderate | Low | High |

| Water solubility | Excellent | Variable | Variable |

| Biocompatibility | Good | Good | Good |

Research demonstrates that the 7.3 Å length enables effective crosslinking between biomolecules while maintaining appropriate intermolecular distances [38] [40]. This length falls within the range that allows for optimal bond formation frequencies and lifetimes under physiological flow conditions [38] [41]. The moderate length provides sufficient conformational freedom for the reactive groups to access their target sites without introducing excessive molecular motion that could destabilize the resulting conjugates [39] [41].

The contour length of 7.3 Å permits the spacer to span typical molecular surface irregularities and accommodate conformational changes in conjugated proteins [38] [39]. Studies of similar length spacers show improved adhesion frequencies and bond lifetimes compared to both shorter and longer alternatives [38] [41]. This length optimization represents a critical design parameter that influences the overall performance of the crosslinking reagent in biological applications [39] [41].

Hydrophilicity/hydrophobicity balance

The butyrate spacer arm exhibits a balanced hydrophilic/hydrophobic character that enhances water solubility while maintaining biocompatibility [39] [42] [43]. The presence of the carboxyl group and surrounding chemical environment provides sufficient hydrophilicity to ensure aqueous solubility, while the methylene chain contributes moderate hydrophobic character [42] [43]. This balance proves crucial for maintaining reagent stability and facilitating effective bioconjugation reactions [39] [43].

The hydrophilic nature of the spacer arm, enhanced by the terminal sulfonate group, ensures excellent water solubility of the entire crosslinking reagent [3] [5]. This characteristic eliminates the need for organic co-solvents in many applications and enables direct use in aqueous biological systems [5]. The water solubility facilitates reagent handling and storage while ensuring compatibility with physiological conditions [3] [5].

Molecular dynamics studies of similar spacer systems indicate that hydrophilic spacers favor extended conformations with solvated termini, promoting accessibility of reactive groups to target biomolecules [39] [42]. The balanced character prevents excessive hydrophobic aggregation that could reduce reagent activity while maintaining sufficient structural organization for effective crosslinking [39] [43]. This balance contributes to the overall biocompatibility and performance of the crosslinking system [42] [43].

Molecular flexibility implications

The butyrate spacer arm provides moderate molecular flexibility that enables conformational adaptation during bioconjugation while maintaining sufficient structural constraint to ensure effective crosslinking [39] [44] [45]. This intermediate flexibility represents an optimized compromise between the rigid spacers that may suffer from reduced accessibility and highly flexible spacers that could compromise binding specificity [44] [46] [45].

The moderate flexibility allows the reactive groups to sample multiple conformational states, increasing the probability of successful target engagement [39] [46] [41]. Computational studies suggest that moderately flexible spacers can best reproduce experimentally measured binding avidities compared to either rigid or highly flexible alternatives [41] [45]. The flexibility enables the crosslinker to accommodate varying intermolecular distances and orientations during the conjugation process [46] [41].

Molecular dynamics simulations indicate that spacers with moderate flexibility maintain extended conformations in aqueous solution while retaining sufficient conformational sampling to optimize binding interactions [39] [46]. The flexibility facilitates proper folding of conjugated complexes and helps prevent steric clashes that could destabilize the final bioconjugate [44] [45]. This balanced flexibility contributes to the overall effectiveness of the crosslinking reagent in diverse biological applications [39] [41].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant